
1-(Trifluoroacetyl)imidazole
Overview
Description
1-(Trifluoroacetyl)imidazole (TFAI), with the chemical formula C₅H₃F₃N₂O and CAS number 1546-79-8, is a trifluoroacetylated derivative of imidazole . It is widely utilized as a derivatization reagent in gas chromatography (GC) to enhance the volatility and detectability of polar compounds, such as alcohols, amines, and carboxylic acids . TFAI is available in high purity (≥97.5% derivatization grade), ensuring optimal performance in analytical applications . Its trifluoroacetyl group confers strong electron-withdrawing properties, making it highly reactive toward nucleophiles . Safety data classify TFAI as corrosive and irritant, requiring handling precautions such as gloves and eye protection .
Preparation Methods
1-(Trifluoroacetyl)imidazole can be synthesized through the reaction of imidazole with trifluoroacetic anhydride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Imidazole+Trifluoroacetic anhydride→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(Trifluoroacetyl)imidazole undergoes various chemical reactions, including:
Trifluoroacetylation: It is an effective reagent for the trifluoroacetylation of amines, where it introduces a trifluoroacetyl group to the amine.
Derivatization: It is used as a derivatizing agent for the detection of mustard gas degradation products and other analytes in gas chromatography-mass spectrometry (GC-MS) analyses
Common reagents and conditions used in these reactions include trifluoroacetic anhydride, imidazole, and controlled temperature and pressure conditions. The major products formed from these reactions are trifluoroacetylated derivatives of the starting materials .
Scientific Research Applications
Synthesis of 1-(Trifluoroacetyl)imidazole
The synthesis of this compound typically involves the reaction of imidazole with trifluoroacetic anhydride or trifluoroacetyl chloride. This process allows for the introduction of the trifluoroacetyl group, enhancing the compound's reactivity and utility in subsequent reactions.
Applications in Organic Synthesis
This compound serves as an effective reagent for the trifluoroacetylation of various substrates, including amines and alcohols. Its utility is highlighted in the following applications:
- Trifluoroacetylation of Amines : The compound has been employed to modify amino acids and nucleosides, facilitating the introduction of the trifluoroacetyl group into their structures. This modification can enhance solubility and stability in biological systems .
- Synthesis of Imidazole Derivatives : It is utilized in synthesizing various imidazole derivatives through ring transformations and acylation reactions. For instance, reactions involving amidines can yield 5-trifluoroacetylimidazoles with moderate yields .
Analytical Applications
In analytical chemistry, this compound is used as a derivatization reagent for detecting specific compounds:
- Detection of Mustard Gas Degradation Products : A notable application includes the derivatization of thiodiglycol and thiodiglycol sulfoxide, which are degradation products of mustard gas. The derivatization process enhances the detection sensitivity using gas chromatography-tandem mass spectrometry (GC-MS/MS) .
- Environmental Monitoring : The compound has been applied in environmental studies to monitor chemical warfare agents in water and sediment samples, showcasing its relevance in safety and environmental assessments .
Case Study 1: Trifluoroacetylation in Organic Synthesis
A study demonstrated the direct microwave-promoted trifluoroacetylation of aromatic amines using trifluoroacetic acid, yielding various trifluoroacetylated products efficiently. The method showcased improved reaction times and yields compared to traditional methods .
Case Study 2: Analytical Method Development
Research highlighted a method for detecting mustard gas hydrolysis products using GC-MS/MS after derivatization with this compound. This approach allowed for sensitive detection limits and was validated across various sample matrices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)imidazole involves the transfer of the trifluoroacetyl group to the target molecule. This process typically occurs through nucleophilic substitution, where the nucleophile (e.g., an amine) attacks the carbonyl carbon of the trifluoroacetyl group, resulting in the formation of a trifluoroacetylated product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between TFAI and structurally or functionally related compounds:
Table 1: Comparative Overview of TFAI and Analogous Compounds
Reactivity and Functional Group Impact
- TFAI vs. HFBI : Both are fluorinated acylating agents, but TFAI’s trifluoroacetyl group is smaller than HFBI’s heptafluorobutyryl chain. This results in higher volatility for TFAI derivatives, making it preferable for GC analysis of low-molecular-weight compounds . HFBI’s bulkier group may reduce reactivity but improves stability for larger analytes.
- TFAI vs. MBTFA: MBTFA contains two trifluoroacetyl groups, enabling bifunctional derivatization (e.g., for diols or diamines). However, TFAI’s single reactive site offers better selectivity for mono-functional analytes .
- TFAI vs. 1-(Trimethylsilyl)imidazole : The trimethylsilyl group in the latter is electron-donating, favoring silylation of hydroxyl groups. In contrast, TFAI’s electron-withdrawing trifluoroacetyl group targets amines and thiols more effectively .
Structural Analogues in Pharmaceuticals
- Triflumizole : An imidazole-based fungicide with a chloro-trifluoromethylphenyl group, highlighting how structural modifications shift applications from analytical chemistry to agrochemicals .
- 6-Methoxy-2-(trifluoromethyl)benzimidazole : A benzimidazole derivative with a trifluoromethyl group, used in antiviral drug synthesis. Its methoxy group enhances solubility compared to TFAI’s acetyl group .
Biological Activity
1-(Trifluoroacetyl)imidazole (CAS Number: 1546-79-8) is a heterocyclic organic compound characterized by the presence of a trifluoroacetyl group attached to an imidazole ring. This compound is notable for its reactivity and potential applications in organic synthesis, although its biological activities have also garnered interest in recent research.
Chemical Structure and Properties
The structure of this compound features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The trifluoroacetyl group significantly influences the compound's electronic properties, making it a potent electrophile due to the electron-withdrawing nature of the trifluoromethyl group (CF3) attached to the carbonyl carbon (C=O) .
Biological Activity Overview
While this compound primarily serves as a reagent in organic synthesis, its biological activity has been explored, particularly in relation to its potential anticancer properties. Research indicates that imidazole derivatives exhibit various biological activities, including anticancer effects, due to their ability to interact with biological targets.
Anticancer Potential
Imidazoles have been investigated for their anticancer properties, with studies suggesting that they can inhibit cancer cell proliferation and angiogenesis. For instance, certain imidazole derivatives have shown efficacy against various cancer cell lines, including melanoma and breast cancer . The mechanism of action often involves the inhibition of key signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Activity
A study conducted by Gopinath et al. highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. The researchers synthesized a series of compounds and assessed their inhibitory effects on cancer cell lines using sulforhodamine B assays. Some compounds demonstrated IC50 values comparable to established anticancer agents .
Study 2: Mechanistic Insights
Another research effort focused on understanding the molecular mechanisms through which imidazoles exert their anticancer effects. The study found that specific imidazole derivatives could inhibit focal adhesion kinase (FAK), an important regulator of cell migration and invasion, thereby reducing tumor metastasis .
Data Tables
Study | Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|---|
Gopinath et al. | Various imidazoles | A375 (melanoma) | 16.1 - >100 | Inhibition of KRAS/Wnt |
Dao et al. | Triazine-imidazoles | HUVECs | Not specified | FAK inhibition |
Synthesis and Reactivity
This compound can be synthesized through reactions involving trifluoroacetic anhydride and imidazole derivatives. Its reactivity allows it to participate in various organic transformations, including aldol condensations and nucleophilic substitutions .
Notable Reactions
- Aldol Condensation : Acts as a catalyst for reactions between aldehydes and ketones.
- Nucleophilic Substitution : The electron-rich imidazole can undergo S_NAr reactions with strong nucleophiles.
Q & A
Basic Questions
Q. What is the primary application of 1-(Trifluoroacetyl)imidazole in analytical chemistry, and how does it compare to other derivatization reagents?
- Answer : this compound (TFAI) is widely used as a derivatization reagent in gas chromatography (GC) to enhance the volatility and detectability of polar compounds (e.g., alcohols, amines). Its trifluoroacetyl group reacts efficiently with hydroxyl or amino groups, forming stable derivatives. Compared to alternatives like heptafluorobutyryl anhydride (HFBA), TFAI offers faster reaction kinetics and reduced byproduct formation due to its imidazole leaving group .
Q. What are the critical safety considerations when handling this compound?
- Answer : TFAI is flammable (H226) and may cause respiratory irritation (H335). Key precautions include:
- Storage at 2–8°C in a tightly sealed container.
- Use in a fume hood with PPE (gloves, goggles).
- Avoid contact with moisture to prevent hydrolysis.
Hazard statements and handling protocols are detailed in its SDS .
Q. How is this compound synthesized, and what is its molecular characterization data?
- Answer : TFAI is synthesized via the reaction of imidazole with trifluoroacetic anhydride. Key characterization data includes:
- Molecular formula : CHFNO
- CAS No. : 1546-79-8
- Purity : ≥97.5% (derivatization grade)
- Density : 1.442 g/mL at 20°C
These properties ensure reproducibility in analytical workflows .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatization using this compound to maximize yield and minimize side reactions?
- Answer : Optimization involves:
- Solvent selection : Pyridine is often used as a catalyst and proton scavenger.
- Temperature : Reactions typically proceed at 60–80°C for 30–60 minutes.
- Molar ratio : A 2:1 excess of TFAI to analyte ensures complete derivatization.
Solvent-free methods (e.g., neat conditions) may further reduce side reactions, as demonstrated in imidazole derivative syntheses .
Q. What analytical techniques are most effective for characterizing trifluoroacetylated products, and how do they resolve structural ambiguities?
- Answer :
- GC-MS : Monitors derivatization efficiency and quantifies products.
- F NMR : Detects trifluoroacetyl groups (δ ~ -70 to -75 ppm) and confirms regioselectivity.
- Elemental analysis : Validates stoichiometry (e.g., C 76.64%, N 6.16% in related imidazole derivatives) .
Q. How does the choice of derivatization reagent impact the detection limits of GC-based methods for trace analytes?
- Answer : TFAI’s high reactivity allows derivatization at lower concentrations (ng/mL range) compared to less reactive agents like pentafluoropropionic anhydride (PFPA). This improves sensitivity for trace analytes, such as endogenous metabolites in biomarker studies. However, matrix effects (e.g., biological samples) may require cleanup steps (e.g., SPE) to avoid interference .
Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction systems?
- Answer :
Properties
IUPAC Name |
2,2,2-trifluoro-1-imidazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINBGNJPYWNUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165669 | |
Record name | 1-(Trifluoroacetyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid. | |
Record name | 1-(Trifluoroacetyl)-1H-imidazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9755 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1546-79-8 | |
Record name | 1-(Trifluoroacetyl)imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1546-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoroacetyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001546798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1546-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Trifluoroacetyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trifluoroacetyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(TRIFLUOROACETYL)IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6041OW3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.